6-(2-Fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
6-(2-Fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic heterocyclic compound featuring a 1,3-diazinan-2-one core. Its structure is characterized by:
- A 4-hydroxy group and 4-trifluoromethyl substituent on the diazinan ring, which enhance metabolic stability and influence electronic properties.
- 6-(2-fluorophenyl): The fluorine atom at the ortho position of the phenyl ring may modulate electron density and intermolecular interactions.
The synthesis and characterization of such compounds often rely on X-ray crystallography tools like the SHELX program suite (e.g., SHELXL for refinement) .
Properties
IUPAC Name |
6-(2-fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3/c1-10-6-8-11(9-7-10)16(26)14-15(12-4-2-3-5-13(12)20)24-17(27)25-18(14,28)19(21,22)23/h2-9,14-15,28H,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUFUXVFAHXWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-Fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound with potential pharmaceutical applications. Its unique structure, characterized by multiple functional groups, suggests a variety of biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.3 g/mol. Its structure includes a diazinan core with fluorinated and hydroxy substituents, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H16F4N2O3 |
| Molecular Weight | 396.3 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 599 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets, potentially including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro tests have indicated that the compound can inhibit the growth of certain bacterial strains, suggesting potential as an antibiotic agent.
- Anti-inflammatory Properties : The presence of the hydroxy group may contribute to anti-inflammatory effects by modulating cytokine production.
- Anticancer Potential : Research has shown that similar compounds can induce apoptosis in cancer cells, indicating a possible mechanism for tumor suppression.
Research Findings
Recent studies have focused on the pharmacological properties of this compound, highlighting its potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests moderate antimicrobial activity compared to standard antibiotics.
- Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced pro-inflammatory cytokines (TNF-α and IL-6) levels in cultured macrophages.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating potential anticancer properties.
Biological Activity Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,3-diazinan-2-one derivatives, focusing on substituent effects and inferred properties.
Structural and Substituent Variations
Key structural differences lie in the substituents at positions 5 and 6 of the diazinan ring:
*Calculated molecular weights based on formulas.
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzoyl substituent () increases lipophilicity compared to the target compound’s 4-methylbenzoyl group, which may improve membrane permeability but reduce solubility.
- Solubility : Compounds with polar groups (e.g., 4-hydroxyphenyl in or 3-ethoxy-4-hydroxyphenyl in ) exhibit enhanced solubility due to hydrogen bonding .
Hypothetical Pharmacological Implications
- Trifluoromethyl Group : Common in drug design, this group resists metabolic degradation and enhances binding to hydrophobic pockets .
- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity (target compound vs. ) may reduce steric hindrance while maintaining electronic effects.
- Hydroxy Groups : The 4-hydroxy moiety in all compounds likely participates in hydrogen bonding, critical for target interactions (e.g., enzyme inhibition) .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target molecule features a 1,3-diazinan-2-one core substituted at positions 4, 5, and 6. Critical substituents include:
Retrosynthetic Disconnections
Retrosynthetic analysis identifies three key fragments (Figure 1):
Synthetic Routes and Methodologies
Core Cyclization Strategies
The diazinanone ring is constructed via a [4+2] cycloaddition or stepwise condensation.
β-Aminoamide Precursor Cyclization
Reacting β-aminoamide derivatives with trifluoromethyl ketones under basic conditions yields the geminal hydroxy-trifluoromethyl group. For example:
$$
\text{β-Aminoamide} + \text{CF}3\text{COAr} \xrightarrow{\text{DBN, CH}3\text{CN}} \text{Diazinanone core}
$$
Optimized Conditions :
- Base : 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN, 3.0 equiv) in acetonitrile at 25°C.
- Yield : 97% (Table 1, Entry 13).
Alternative Cyclization via Hydroxypyrimidine Intermediates
Patented methods for diazinon synthesis demonstrate the utility of hydroxypyrimidine potassium salts in cyclization. Adapting this approach:
Functionalization of the Diazinanone Core
6-(2-Fluorophenyl) Incorporation
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal acetonitrile-DBN systems outperform alternatives in cyclization efficiency (Table 1):
| Entry | Base (3.0 equiv) | Solvent | Yield (%) |
|---|---|---|---|
| 13 | DBN | CH₃CN | 97 |
| 12 | DBU | CH₃CN | 78 |
| 7 | DIPEA | CH₃CN | 0 |
Characterization and Analytical Data
Spectroscopic Confirmation
Applications and Derivatives
Biological Activity
While direct studies are limited, structural analogs demonstrate:
Q & A
Q. What are the established synthetic routes for 6-(2-fluorophenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one?
A common approach involves multi-step condensation reactions starting with fluorinated benzoyl precursors. For example, ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate (a structural analog) is synthesized via nucleophilic substitution and cyclization under acidic conditions . Key steps include:
- Step 1 : Reaction of 2-fluorophenylacetic acid with 4-methylbenzoyl chloride to form an intermediate ester.
- Step 2 : Cyclization with trifluoromethylamine in the presence of a dehydrating agent (e.g., POCl₃).
- Step 3 : Hydroxylation at the 4-position using oxidizing agents like H₂O₂ or TBHP.
Yield optimization often requires temperature control (e.g., reflux in ethanol at 80°C) and catalyst screening (e.g., p-toluenesulfonic acid) .
Q. How is the structural characterization of this compound performed?
A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substituent positions and fluorine environments. For example, the 2-fluorophenyl group shows distinct splitting patterns in ¹H NMR (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving challenges such as disorder in the trifluoromethyl group . Crystallization in ethanol/water mixtures (1:1 v/v) typically yields monoclinic crystals suitable for single-crystal diffraction .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₆F₄N₂O₃) with precision < 2 ppm error .
Q. What in vitro assays are used to evaluate its biological activity?
Initial screening often includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with activity compared to reference inhibitors (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved?
Discrepancies between NMR and X-ray data (e.g., unexpected diastereomer ratios) require:
- Dynamic NMR Analysis : To detect conformational exchange in solution (e.g., variable-temperature ¹H NMR at 298–343 K) .
- DFT Calculations : Geometry optimization using Gaussian09 or similar software to compare theoretical and experimental bond lengths/angles .
- Powder X-ray Diffraction (PXRD) : To confirm bulk crystallinity and rule out polymorphism .
Q. What strategies optimize the compound’s pharmacokinetic properties?
Advanced modifications focus on:
- Lipophilicity Adjustment : Introducing hydrophilic groups (e.g., –OH or –COOH) to improve solubility, monitored via logP measurements (shake-flask method) .
- Metabolic Stability : Incubation with liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .
- Prodrug Design : Esterification of the 4-hydroxy group to enhance bioavailability, with hydrolysis rates tested in simulated gastric fluid .
Q. How are structure-activity relationships (SAR) analyzed for derivatives?
SAR studies involve:
- Analog Synthesis : Systematic variation of substituents (e.g., replacing 4-methylbenzoyl with 4-fluorobenzoyl) .
- 3D-QSAR Modeling : Using CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., COX-2 or EGFR kinases) .
Q. What advanced techniques address synthetic yield limitations?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% via controlled dielectric heating .
- Flow Chemistry : Continuous synthesis in microreactors minimizes side reactions (e.g., epimerization) .
- Catalyst Screening : Immobilized enzymes (e.g., lipases) or transition-metal catalysts (e.g., Pd/C) for regioselective transformations .
Q. How is the compound’s stability under varying conditions assessed?
- Forced Degradation Studies : Exposure to heat (40–80°C), light (ICH Q1B guidelines), and pH extremes (1–13) with HPLC monitoring .
- Accelerated Stability Testing : 40°C/75% RH for 6 months per ICH Q1A(R2) .
- Mass Spectrometric Degradant Identification : LC-HRMS to detect oxidation products (e.g., –CF₃ to –COOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
